molecular formula C21H25N3O3S B2559485 N-(2-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923147-16-4

N-(2-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2559485
M. Wt: 399.51
InChI Key: GTIXJTFKBRMTEJ-UHFFFAOYSA-N
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Description

Conformational and Spectroscopic Analysis

The first paper provides a comprehensive conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis (msen), utilizing vibrational and NMR spectroscopies, along with theoretical computations. The study identifies six rotational isomers through DFT calculations, with the trans-trans-gauche(+)-eclipsed and trans-gauche(+)-gauche(-)-staggered isomers being the focus for vibrational spectral analysis. The most stable form of the msen molecule was determined to be the ttg(+)-e,bis, as supported by both experimental and theoretical data .

Interaction with Carbonic Anhydrase Isoforms

The second paper discusses the interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with 12 mammalian carbonic anhydrase isozymes. The compound exhibited potent inhibition of several isozymes, with varying degrees of potency, and the crystal structure of its adduct with hCA II provided insights into the unique interactions between the inhibitor and the enzyme. This study highlights the potential for selective inhibition of specific isozymes, which could be relevant for therapeutic applications .

Insecticidal Activity of Pyrazole Methanesulfonates

The third paper focuses on the synthesis and insecticidal activity of novel pyrazole methanesulfonates. The study utilized a model to design compounds with significant insecticidal activity and low acute mammalian toxicity. The amides with α-branching, such as isopropyl and sec-butyl, showed the highest activity levels. However, field testing of the carboxamides on rice paddy hoppers yielded poor results, indicating that further optimization might be necessary for practical applications .

Scientific Research Applications

Chemical Inhibition and Metabolic Pathways

Research on chemical inhibitors, particularly those targeting cytochrome P450 (CYP) enzymes, is crucial for understanding drug-drug interactions and the metabolic pathways of small-molecule drugs. Compounds with intricate structures, such as sulfonamides and pyrazolines, play a significant role in deciphering the specificity and selectivity of CYP isoforms, aiding in the prediction of potential drug interactions and the development of more effective pharmaceuticals (Khojasteh et al., 2011).

Biosynthesis and Microbial Communities

Understanding the anaerobic oxidation of methane (AOM) in marine environments involves the study of microbial communities. Compounds with specific functional groups can serve as biomarkers for identifying these communities. This research is fundamental for environmental science, offering insights into methane's role in the carbon cycle and its implications for climate change (Niemann & Elvert, 2008).

Synthetic Chemistry and Heterocyclic Compounds

The synthesis and application of heterocyclic compounds, such as pyrazolines, are of interest in the development of new materials and pharmaceuticals. These compounds serve as building blocks for creating diverse chemical entities with potential applications in drug development, material science, and as ligands in catalysis (Gomaa & Ali, 2020).

Biopolymers and Environmental Sustainability

Methanotrophic bacteria, which utilize methane as their sole carbon source, are explored for their ability to produce biopolymers like poly-3-hydroxybutyrate (PHB). Research in this area contributes to environmental biotechnology by offering sustainable alternatives to petrochemical polymers, with applications in industry, medicine, and pharmacy (Kubaczyński et al., 2019).

Plant Physiology and Greenhouse Gas Emissions

Exploring the role of methane in plant physiology sheds light on its production mechanisms and the potential for mitigating greenhouse gas emissions. This research is pivotal for understanding how plants can influence atmospheric methane levels and the broader implications for climate change mitigation strategies (Li et al., 2019).

properties

IUPAC Name

N-[2-[3-(4-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(16-11-9-15(3)10-12-16)13-19(22-24)17-7-5-6-8-18(17)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXJTFKBRMTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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